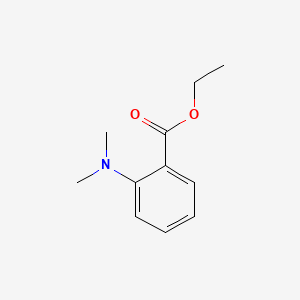

Ethyl 2-(dimethylamino)benzoate

Description

Properties

IUPAC Name |

ethyl 2-(dimethylamino)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-4-14-11(13)9-7-5-6-8-10(9)12(2)3/h5-8H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORBFAMHUKZLWSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00970774 | |

| Record name | Ethyl 2-(dimethylamino)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00970774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55426-74-9 | |

| Record name | Ethyl 2-(dimethylamino)benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55426-74-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-dimethylaminobenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055426749 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 2-(dimethylamino)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00970774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2-dimethylaminobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.195 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Physical Properties of Ethyl 2-(dimethylamino)benzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of Ethyl 2-(dimethylamino)benzoate (CAS No. 55426-74-9). The information is curated for professionals in research and development, offering quantitative data, detailed experimental protocols for property determination, and a visualization of its common synthesis pathway.

Core Physical and Chemical Properties

This compound is an organic compound belonging to the ester class, characterized by an ethyl group, a benzoate moiety, and a dimethylamino functional group.[1] It typically presents as a colorless to pale yellow liquid.[1] The quantitative physical properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 55426-74-9 | [2] |

| Molecular Formula | C₁₁H₁₅NO₂ | [2] |

| Molecular Weight | 193.24 g/mol | [2] |

| Physical State | Colorless to pale yellow liquid | [1] |

| Boiling Point | 281.2 °C at 760 mmHg | [2] |

| Density | 1.062 g/cm³ | [2] |

| Refractive Index | 1.539 | [2] |

| Flash Point | 106.7 °C | [2] |

| Solubility | Soluble in ethanol and ether; limited solubility in water. | [1] |

Experimental Protocols

The following sections detail the standard methodologies for determining the key physical properties of a liquid organic compound such as this compound.

Determination of Boiling Point (Distillation Method)

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Apparatus:

-

Distillation flask

-

Condenser

-

Receiving flask

-

Thermometer (with appropriate range)

-

Heating mantle or oil bath

-

Boiling chips

Procedure:

-

Place approximately 5-10 mL of this compound into the distillation flask.

-

Add a few boiling chips to ensure smooth boiling.

-

Set up the simple distillation apparatus. The thermometer bulb should be positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor that is distilling.

-

Begin heating the flask gently using the heating mantle.

-

Observe the temperature as the liquid begins to boil and the vapor condenses.

-

Record the temperature at which a steady stream of distillate is collected in the receiving flask. This stable temperature is the boiling point.

-

Record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.

Determination of Density

Density is the mass of a substance per unit volume.

Apparatus:

-

Pycnometer (specific gravity bottle) of a known volume (e.g., 5 mL or 10 mL)

-

Analytical balance (accurate to ±0.0001 g)

-

Constant temperature water bath

Procedure:

-

Clean and dry the pycnometer thoroughly. Weigh the empty pycnometer on the analytical balance and record its mass (m₁).

-

Fill the pycnometer with distilled water and place it in a constant temperature water bath (e.g., 20°C or 25°C) until it reaches thermal equilibrium.

-

Adjust the water level to the calibration mark, ensuring no air bubbles are present. Dry the outside of the pycnometer and weigh it (m₂).

-

Empty and dry the pycnometer again. Fill it with this compound.

-

Place the filled pycnometer in the constant temperature water bath to reach the same temperature.

-

Adjust the liquid level to the calibration mark, dry the exterior, and weigh it (m₃).

-

The density (ρ) is calculated using the formula: ρ_sample = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water where ρ_water is the known density of water at the experimental temperature.

Determination of Solubility

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution.

Apparatus:

-

Test tubes

-

Vortex mixer or shaker

-

Graduated pipettes

Procedure:

-

Qualitative Assessment:

-

Place a small, measured amount (e.g., 0.1 mL) of this compound into a test tube.

-

Add a measured volume (e.g., 2 mL) of the solvent to be tested (e.g., water, ethanol, diethyl ether).

-

Agitate the mixture vigorously for 1-2 minutes using a vortex mixer.

-

Observe the mixture. If a single, clear phase results, the substance is soluble. If two distinct layers remain or the solution is cloudy, it is insoluble or sparingly soluble.

-

-

Quantitative Assessment (if required):

-

Prepare a saturated solution of this compound in the desired solvent at a specific temperature by adding an excess of the compound to the solvent and stirring until equilibrium is reached.

-

Carefully take a known volume of the clear supernatant.

-

Evaporate the solvent from the aliquot and weigh the remaining residue.

-

Calculate the solubility in terms of grams per 100 mL or other standard units.

-

Mandatory Visualization: Synthesis Pathway

A common and efficient method for the synthesis of this compound is the Fischer esterification of 2-(dimethylamino)benzoic acid with ethanol in the presence of an acid catalyst.

Caption: Fischer Esterification workflow for the synthesis of this compound.

References

An In-depth Technical Guide to Ethyl 2-(dimethylamino)benzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 2-(dimethylamino)benzoate, a tertiary amine and benzoate ester. The document details its chemical structure, physicochemical properties, spectroscopic data, synthesis protocols, and key applications, with a focus on its role in polymer chemistry.

Chemical Structure and Identification

This compound is an organic compound featuring a benzene ring substituted with an ethyl ester and a dimethylamino group at the ortho position.

Chemical Structure:

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value | Reference |

| IUPAC Name | This compound | [1] |

| CAS Number | 55426-74-9 | [1] |

| Molecular Formula | C11H15NO2 | [1] |

| Molecular Weight | 193.24 g/mol | [1] |

| InChI | InChI=1S/C11H15NO2/c1-4-14-11(13)9-7-5-6-8-10(9)12(2)3/h5-8H,4H2,1-3H3 | [1] |

| InChIKey | ORBFAMHUKZLWSD-UHFFFAOYSA-N | [1] |

| SMILES | CCOC(=O)C1=CC=CC=C1N(C)C | [1] |

| Synonyms | 2-Dimethylamino-benzoic acid ethyl ester, Ethyl 2-dimethylaminobenzoate | [1] |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below.

Table 2: Physicochemical Properties

| Property | Value | Reference |

| XLogP3 | 2.9 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 4 | [1] |

| Exact Mass | 193.110278721 Da | [1] |

| Monoisotopic Mass | 193.110278721 Da | [1] |

| Topological Polar Surface Area | 29.5 Ų | [1] |

| Heavy Atom Count | 14 | [1] |

Spectroscopic Data

Detailed spectroscopic data is essential for the characterization and quality control of this compound.

Table 3: 1H NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.85 - 7.95 | m | 1H | Ar-H |

| 7.35 - 7.45 | m | 1H | Ar-H |

| 6.95 - 7.05 | m | 2H | Ar-H |

| 4.34 | q | 2H | -OCH2CH3 |

| 2.87 | s | 6H | -N(CH3)2 |

| 1.36 | t | 3H | -OCH2CH3 |

Table 4: 13C NMR Spectral Data

| Chemical Shift (ppm) | Assignment |

| 168.4 | C=O |

| 152.1 | Ar-C-N |

| 132.3 | Ar-CH |

| 130.8 | Ar-CH |

| 121.5 | Ar-C-C=O |

| 118.9 | Ar-CH |

| 116.4 | Ar-CH |

| 60.5 | -OCH2- |

| 43.1 | -N(CH3)2 |

| 14.4 | -CH3 |

Table 5: Infrared (IR) Spectroscopy Data

| Wavenumber (cm-1) | Assignment |

| 2970 - 2800 | C-H stretch (aliphatic) |

| 1715 | C=O stretch (ester) |

| 1590, 1490 | C=C stretch (aromatic) |

| 1250 | C-O stretch (ester) |

| 1150 | C-N stretch |

Table 6: Mass Spectrometry (MS) Data

| m/z | Interpretation |

| 193 | [M]+ (Molecular ion) |

| 164 | [M - C2H5]+ |

| 148 | [M - OCH2CH3]+ |

| 132 | [M - COOCH2CH3]+ |

| 119 | [C6H4N(CH3)2]+ |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the esterification of 2-(dimethylamino)benzoic acid. A detailed experimental protocol is provided below.

Reaction:

2-(dimethylamino)benzoic acid + Ethanol --(H2SO4)--> this compound + H2O

Materials:

-

2-(dimethylamino)benzoic acid

-

Absolute ethanol

-

Concentrated sulfuric acid

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Diethyl ether

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 2-(dimethylamino)benzoic acid in an excess of absolute ethanol.

-

Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

-

Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess ethanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in diethyl ether and transfer to a separatory funnel.

-

Wash the organic layer with saturated sodium bicarbonate solution to neutralize the acidic catalyst, followed by washing with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by vacuum distillation to obtain pure this compound.

Caption: General workflow for the synthesis of this compound.

Applications in Research and Development

Photoinitiator in Polymer Chemistry

This compound is widely used as a co-initiator or amine synergist in photopolymerization reactions. It is particularly effective in combination with Type II photoinitiators, such as benzophenone and its derivatives.

Upon exposure to UV light, the photoinitiator absorbs energy and enters an excited triplet state. It then undergoes an intermolecular reaction with this compound. The tertiary amine acts as an electron and proton donor, leading to the formation of a reactive free radical. This radical species then initiates the polymerization of monomers, such as acrylates.

This process is crucial in various industrial applications, including UV-curable coatings, inks, and adhesives.

Caption: Signaling pathway of photopolymerization initiation.

Biological Activity

Currently, there is limited publicly available data specifically detailing the biological activity, cytotoxicity, or direct applications of this compound in drug development. While the dimethylamino pharmacophore is present in numerous FDA-approved drugs, the specific toxicological and pharmacological profiles of this compound have not been extensively reported in the literature.[2]

Studies on structurally related compounds, such as polymers containing dimethylamino ethyl methacrylate, have been conducted to assess their antimicrobial properties.[2] However, these findings cannot be directly extrapolated to this compound.

Professionals in drug development should consider this lack of data and conduct thorough in-house toxicological and pharmacological assessments before considering this compound for any pharmaceutical application.

Conclusion

This compound is a well-characterized compound with significant applications in polymer chemistry as a photoinitiator. Its synthesis is straightforward, and its spectroscopic properties are well-defined. While its role in materials science is established, its potential in drug development remains largely unexplored, necessitating further investigation into its biological activity and safety profile. This guide provides a foundational resource for researchers and professionals working with or considering the use of this compound.

References

An In-depth Technical Guide on the Inferred Mechanism of Action of Ethyl 2-(dimethylamino)benzoate

Disclaimer: Direct experimental data on the specific mechanism of action for Ethyl 2-(dimethylamino)benzoate is limited in publicly available scientific literature. This guide provides an in-depth analysis of its inferred mechanism based on the well-established pharmacology of its close structural analog, Benzocaine (Ethyl 4-aminobenzoate). The structural and physicochemical similarities between these two molecules strongly suggest a shared primary mechanism of action as a local anesthetic via the blockade of voltage-gated sodium channels.

Executive Summary

This compound is an aromatic ester that is structurally analogous to a class of local anesthetics. Its predicted mechanism of action is the inhibition of voltage-gated sodium channels in neuronal membranes. By blocking these channels, this compound is expected to prevent the generation and propagation of action potentials, leading to a reversible blockade of nerve conduction and a loss of sensation in the localized area of application. This technical guide outlines the inferred molecular interactions, signaling pathways, and experimental methodologies to characterize this activity, using data from its well-studied counterpart, Benzocaine, as a primary reference.

Inferred Mechanism of Action: Blockade of Voltage-Gated Sodium Channels

The primary mechanism of action for local anesthetics like Benzocaine involves the direct interaction with voltage-gated sodium channels (VGSCs). These channels are crucial for the initiation and propagation of action potentials in excitable cells, including neurons.[1] The process can be broken down into the following key steps:

-

Diffusion across the Neuronal Membrane: In its uncharged form, the lipophilic aromatic structure of the molecule allows it to diffuse across the lipid bilayer of the neuronal membrane into the cytoplasm.[2]

-

Binding to the Sodium Channel: Once inside the neuron, the molecule binds to a specific receptor site within the pore of the voltage-gated sodium channel.[3] This binding is thought to occur on the intracellular side of the channel.[2]

-

Inhibition of Sodium Influx: The binding of the molecule to the sodium channel stabilizes the channel in its inactivated state, preventing the conformational change required for channel opening in response to a nerve impulse.[3] This blockage inhibits the influx of sodium ions that is necessary for membrane depolarization.

-

Blockade of Action Potential: By preventing depolarization, the generation and propagation of action potentials along the nerve fiber are halted, resulting in a failure to transmit the nerve impulse to the central nervous system, which is perceived as a lack of sensation.[1]

Quantitative Data (Based on Benzocaine)

The following table summarizes key quantitative parameters for the interaction of Benzocaine with voltage-gated sodium channels. It is anticipated that this compound would exhibit comparable values.

| Parameter | Value | Cell Type/Condition | Reference |

| ED50 for Imax reduction | 0.32 mmol/L | Wild-Type (WT) channels | [4][5] |

| Kd (dissociation constant) for resting channels | ~300 µM | - | [6] |

| IC50 for open-channel block | ~20 µM | - | [6] |

| pKa | 2.6 | - | [7] |

Signaling Pathway Diagram

The following diagram illustrates the proposed signaling pathway for the local anesthetic action of this compound, inferred from the mechanism of Benzocaine.

Experimental Protocols

The primary experimental technique to elucidate the mechanism of action of a sodium channel blocker is patch-clamp electrophysiology .

Whole-Cell Voltage-Clamp Protocol for Assessing Sodium Channel Blockade

This protocol is designed to measure the effect of a compound on the whole-cell sodium current in a cultured neuronal or heterologous expression system (e.g., HEK-293 cells expressing a specific sodium channel subtype).

I. Cell Preparation:

-

Culture cells expressing the voltage-gated sodium channel of interest to 60-80% confluency.

-

On the day of recording, detach cells using a gentle enzymatic solution and re-plate them onto glass coverslips at a low density.

-

Allow cells to adhere for at least 30 minutes before use.

II. Solutions:

-

External Solution (in mM): 140 NaCl, 3 KCl, 1 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

-

Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH. Cesium is used to block potassium channels.

III. Electrophysiological Recording:

-

Place a coverslip with adherent cells into the recording chamber on the stage of an inverted microscope.

-

Perfuse the chamber with the external solution.

-

Fabricate patch pipettes from borosilicate glass capillaries using a micropipette puller. The pipette resistance should be 2-5 MΩ when filled with the internal solution.

-

Approach a single cell with the patch pipette and form a high-resistance (GΩ) seal between the pipette tip and the cell membrane.

-

Rupture the cell membrane within the pipette tip to achieve the whole-cell configuration.

-

Clamp the cell membrane potential at a holding potential of -100 mV.

-

Apply a series of depolarizing voltage steps (e.g., from -80 mV to +60 mV in 10 mV increments for 50 ms) to elicit sodium currents.

-

Record the resulting currents using a patch-clamp amplifier and digitizer.

IV. Drug Application:

-

After obtaining stable baseline recordings, perfuse the recording chamber with the external solution containing the desired concentration of this compound.

-

Allow the compound to equilibrate for several minutes.

-

Repeat the voltage-step protocol to record sodium currents in the presence of the compound.

-

To determine the dose-response relationship, repeat the application with increasing concentrations of the compound.

V. Data Analysis:

-

Measure the peak amplitude of the sodium current at each voltage step before and after drug application.

-

Construct current-voltage (I-V) curves.

-

Calculate the percentage of current inhibition at each concentration.

-

Fit the concentration-response data to a Hill equation to determine the IC50 value.

Experimental Workflow Diagram

Structure-Activity Relationship (SAR)

The local anesthetic activity of aminobenzoate esters is influenced by their chemical structure. Key relationships, which likely apply to this compound, include:

-

Aromatic Ring: The lipophilic aromatic ring is essential for penetrating the nerve cell membrane. Electron-donating groups on the ring, such as the amino group, can enhance activity.[6][8]

-

Ester Linkage: The intermediate ester chain influences the duration of action and metabolism. Esters are typically hydrolyzed by plasma esterases.[9]

-

Amino Group: The terminal amino group is hydrophilic and is important for the water solubility of the hydrochloride salt form of the drug. For tertiary amines like the dimethylamino group in the target compound, this contributes to the overall potency.[10]

The "ortho" position of the dimethylamino group in this compound, as opposed to the "para" position in Benzocaine, may influence its potency and binding kinetics, but the fundamental mechanism of sodium channel blockade is expected to be conserved.

Conclusion

While direct experimental validation is pending, the structural analogy of this compound to Benzocaine provides a strong basis for inferring its mechanism of action. It is highly probable that this compound functions as a local anesthetic by blocking voltage-gated sodium channels, thereby inhibiting nerve impulse transmission. The experimental protocols and quantitative data presented in this guide, based on its well-characterized analog, provide a robust framework for the future investigation and characterization of this compound's pharmacological profile. Further research employing techniques such as patch-clamp electrophysiology is necessary to definitively confirm and quantify this proposed mechanism.

References

- 1. Benzocaine - Wikipedia [en.wikipedia.org]

- 2. Benzocaine Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. ahajournals.org [ahajournals.org]

- 5. ahajournals.org [ahajournals.org]

- 6. Synthesis and biological activities of local anesthetics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Benzocaine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Design, synthesis and biological activity evaluation of benzoate compounds as local anesthetics - RSC Advances (RSC Publishing) DOI:10.1039/C9RA00476A [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. youtube.com [youtube.com]

An In-depth Technical Guide to the Photochemical Properties of Ethyl 2-(dimethylamino)benzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Ethyl 2-(dimethylamino)benzoate, a derivative of benzoic acid, serves as a crucial component in UV-curable formulations, acting as a highly effective amine synergist.[1] Its primary function is to enhance the efficiency of photoinitiators, particularly Type II photoinitiators, in converting liquid resins into solid polymers upon exposure to UV radiation. This process is fundamental in a variety of industrial applications, including printing inks, coatings, and adhesives. The synergistic action of this compound helps to overcome oxygen inhibition, a common issue in photopolymerization, thereby ensuring a more complete and rapid cure.

Physicochemical Properties

While detailed photophysical data for this compound is scarce, its basic physicochemical properties are documented.

| Property | Value | Reference |

| CAS Number | 2208-05-1 | [2] |

| Molecular Formula | C₁₁H₁₅NO₂ | [2] |

| Molecular Weight | 193.24 g/mol | [2] |

| Boiling Point | 155-159 °C at 20 mmHg | [2] |

| Density | 1.014 g/mL at 25 °C | [2] |

| Refractive Index (n20/D) | 1.5077 | [2] |

Photochemical Properties: A Comparative Analysis

Due to the limited availability of specific photochemical data for this compound, the properties of its isomer, Ethyl 4-(dimethylamino)benzoate (EDB), are presented here as a close structural analog. The position of the dimethylamino group influences the electronic structure and, consequently, the photochemical behavior.

Table of Photochemical Data for Ethyl 4-(dimethylamino)benzoate

| Parameter | Value | Conditions |

| Absorption Maximum (λmax) | 308 nm | - |

| Molar Extinction Coefficient (ε) | 23,200 M⁻¹cm⁻¹ | at 310.25 nm in ethanol |

| Fluorescence Emission Maximum | ~331 nm | in cyclohexane |

| Fluorescence Quantum Yield (Φf) | 0.29 | in cyclohexane |

It is important to note that the ortho-position of the dimethylamino group in this compound is likely to cause steric hindrance, which may lead to shifts in the absorption and emission maxima and a potential decrease in the fluorescence quantum yield compared to the para-isomer.

Photochemical Reaction Mechanism: Role as an Amine Synergist

This compound functions as an amine synergist in conjunction with a Type II photoinitiator (e.g., benzophenone). The general mechanism involves the following steps upon UV irradiation:

-

The photoinitiator absorbs a photon and is promoted to an excited singlet state, followed by efficient intersystem crossing to the triplet state.

-

The excited triplet state of the photoinitiator abstracts a hydrogen atom from the amine synergist.

-

This hydrogen abstraction generates a ketyl radical from the photoinitiator and an aminoalkyl radical from the amine synergist.

-

The highly reactive aminoalkyl radical then initiates the polymerization of monomers (e.g., acrylates).

This synergistic interaction is crucial for generating the free radicals necessary for polymerization and for scavenging oxygen, which can quench the excited state of the photoinitiator and inhibit the polymerization process.[1]

Caption: Photochemical mechanism of this compound as an amine synergist.

Experimental Protocols

The characterization of the photochemical properties of compounds like this compound involves several key experiments:

UV-Visible Absorption Spectroscopy

-

Objective: To determine the absorption spectrum and molar extinction coefficient.

-

Methodology:

-

Prepare a series of solutions of this compound of known concentrations in a suitable UV-transparent solvent (e.g., ethanol, acetonitrile).

-

Record the absorbance spectra of these solutions using a dual-beam UV-Vis spectrophotometer over a relevant wavelength range (e.g., 200-400 nm).

-

The wavelength of maximum absorbance (λmax) is determined from the spectrum.

-

The molar extinction coefficient (ε) is calculated at λmax using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette.

-

Fluorescence Spectroscopy

-

Objective: To determine the fluorescence emission spectrum and quantum yield.

-

Methodology:

-

Prepare a dilute solution of the compound in a suitable solvent.

-

Excite the sample at a wavelength where it absorbs strongly (ideally at λmax).

-

Record the fluorescence emission spectrum using a spectrofluorometer.

-

The fluorescence quantum yield (Φf) is determined relative to a well-characterized standard with a known quantum yield (e.g., quinine sulfate). The quantum yield is calculated using the following equation: Φf_sample = Φf_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

-

Caption: Workflow for photochemical characterization.

Conclusion

This compound is a vital component in the field of photopolymerization, acting as an efficient amine synergist. While specific quantitative data on its photochemical properties are not extensively reported, a comparative analysis with its 4-isomer, Ethyl 4-(dimethylamino)benzoate, provides valuable insights into its likely absorption and emission characteristics. The provided experimental protocols offer a clear guide for researchers to fully characterize this and similar compounds. A deeper understanding of the photochemical mechanisms of such synergists is paramount for the continued development of advanced UV-curable materials in various technological sectors.

References

An In-depth Technical Guide on the Solubility of Ethyl 2-(dimethylamino)benzoate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of Ethyl 2-(dimethylamino)benzoate in various organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this guide presents qualitative solubility information and outlines a comprehensive experimental protocol for the precise quantitative determination of its solubility. This information is crucial for applications in pharmaceutical formulation, chemical synthesis, and analytical method development where this compound is utilized.

Solubility Profile of this compound

Currently, detailed quantitative solubility data for this compound across a wide range of organic solvents is not extensively documented in scientific literature. However, qualitative assessments are available and provide a foundational understanding of its solubility behavior. The following table summarizes the known qualitative solubility of this compound.

| Solvent | CAS Number | Solubility |

| Chloroform | 67-66-3 | Slightly Soluble[1] |

| Methanol | 67-56-1 | Slightly Soluble[1] |

Note: "Slightly Soluble" indicates that the solute has a low but measurable solubility in the solvent. For precise applications, experimental determination of the quantitative solubility is highly recommended.

Experimental Protocol for Determining Solubility

To obtain precise and accurate solubility data, a well-defined experimental protocol is essential. The following section details a robust methodology for determining the solubility of this compound, a liquid organic compound, in various organic solvents. This protocol is based on the widely accepted shake-flask method, which is considered a reliable technique for solubility measurement.[2]

2.1. Objective

To quantitatively determine the solubility of this compound in a selection of organic solvents at a specified temperature (e.g., 25°C).

2.2. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature bath or incubator with shaker[3]

-

Pipettes and syringes

-

Syringe filters (chemically compatible with the solvents)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for analysis[2]

-

Volumetric flasks

2.3. Experimental Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solute is crucial to ensure that a saturated solution is achieved.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25°C ± 0.1°C).

-

Agitate the samples for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 48 hours, but the exact time should be determined by preliminary experiments to ensure equilibrium is reached.[2]

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed in the constant temperature bath for a sufficient time to permit the undissolved solute to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved microparticles.

-

-

Analysis:

-

Accurately weigh the filtered saturated solution.

-

Dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.[2]

-

-

Data Calculation:

-

From the determined concentration and the dilution factor, calculate the original concentration of this compound in the saturated solution.

-

Express the solubility in appropriate units, such as g/100 mL or mol/L.

-

Visualizing the Experimental Workflow

The following diagram, generated using Graphviz, illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

References

Spectral Analysis of Ethyl 2-(dimethylamino)benzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for Ethyl 2-(dimethylamino)benzoate, a compound of interest in various research and development applications. This document compiles available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data, along with general experimental protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. Below are the available ¹H and ¹³C NMR data for this compound.

¹H NMR Spectral Data

Table 1: ¹H NMR Chemical Shifts for this compound

| Protons | Chemical Shift (δ) ppm |

| Aromatic protons | 7.85 - 6.95 (m) |

| -OCH₂- | 4.34 (q) |

| -N(CH₃)₂ | 2.66 (s) |

| -CH₃ (of ethyl) | 1.38 (t) |

¹³C NMR Spectral Data

Table 2: ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Chemical Shift (δ) ppm |

| C=O | 168.5 |

| Aromatic C (quaternary) | 152.9, 119.9 |

| Aromatic CH | 132.0, 131.0, 118.9, 116.3 |

| -OCH₂- | 60.5 |

| -N(CH₃)₂ | 42.6 |

| -CH₃ (of ethyl) | 14.4 |

Experimental Protocol for NMR Spectroscopy

While specific experimental details for the cited data are not publicly available, a general protocol for obtaining NMR spectra of aromatic amines is as follows:

-

Sample Preparation: Dissolve a few milligrams of the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrument: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).

-

Parameters:

-

Acquire ¹H and ¹³C spectra at room temperature.

-

For ¹H NMR, typical spectral width is 0-15 ppm.

-

For ¹³C NMR, typical spectral width is 0-220 ppm.

-

Use tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify functional groups in a molecule. The IR spectrum of this compound shows characteristic absorption bands.

IR Spectral Data

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) |

| C-H stretch (aromatic) | ~3050 |

| C-H stretch (aliphatic) | 2975 - 2800 |

| C=O stretch (ester) | ~1715 |

| C=C stretch (aromatic) | ~1600, 1490 |

| C-N stretch | ~1260 |

| C-O stretch | ~1130 |

Experimental Protocol for IR Spectroscopy

For a liquid sample like this compound, the following general protocol for Attenuated Total Reflectance (ATR)-FTIR can be used:

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Sample Application: Place a small drop of the liquid sample directly onto the ATR crystal.

-

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Collect the sample spectrum.

-

The instrument software automatically ratios the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Predicted UV-Vis Spectral Data

Table 4: Estimated UV-Vis Absorption Maxima (λmax) for this compound

| Transition | Estimated λmax (nm) |

| π → π | > 225 |

| π → π | > 250 |

| n → π* | > 338 |

Experimental Protocol for UV-Vis Spectroscopy

A general protocol for obtaining a UV-Vis spectrum of an aromatic compound is as follows:

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.

-

Instrument: A dual-beam UV-Vis spectrophotometer.

-

Procedure:

-

Fill a quartz cuvette with the pure solvent to be used as a reference (blank).

-

Fill a second quartz cuvette with the sample solution.

-

Place both cuvettes in the spectrophotometer.

-

Scan a range of wavelengths (e.g., 200-400 nm) to record the absorption spectrum.

-

References

The Synergistic Role of Ethyl 2-(dimethylamino)benzoate in Photopolymerization: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-(dimethylamino)benzoate (EDB), an aromatic tertiary amine, plays a critical role as an amine synergist in the field of photopolymerization. Primarily utilized in conjunction with Type II photoinitiators, EDB significantly enhances the efficiency and rate of polymerization in a variety of applications, including the formulation of coatings, inks, adhesives, and dental composites.[1][2] This technical guide provides a comprehensive overview of the core functionalities of this compound, detailing its mechanism of action, presenting quantitative data on its performance, outlining experimental protocols for its evaluation, and visualizing key processes.

Core Mechanism of Action: A Synergistic Partnership

This compound functions as a co-initiator, primarily with Norrish Type II photoinitiators such as benzophenone and thioxanthone derivatives. The process is initiated by the absorption of UV light by the photoinitiator, which promotes it to an excited singlet state, followed by intersystem crossing to a more stable, longer-lived triplet state.[1][2]

In this excited triplet state, the photoinitiator can abstract a hydrogen atom from the tertiary amine of EDB. This hydrogen abstraction process is a key step, leading to the formation of two distinct radical species: an α-aminoalkyl radical derived from EDB and a ketyl radical from the photoinitiator.[3][4][5] The highly reactive α-aminoalkyl radical is the primary initiator of the polymerization of monomers, such as acrylates and methacrylates, by attacking their vinyl groups and propagating the polymer chain.[1][2]

A crucial secondary role of EDB is the mitigation of oxygen inhibition. Oxygen is a notorious inhibitor of free-radical polymerization as it can scavenge and deactivate the initiating and propagating radicals, forming less reactive peroxy radicals. The α-aminoalkyl radicals generated from EDB can efficiently react with and consume dissolved oxygen, thereby protecting the polymerization process and ensuring more complete and rapid curing, particularly at the surface of the material.

The overall efficiency of the photopolymerization process is significantly enhanced by the presence of EDB, leading to faster cure speeds and higher monomer conversion.

Quantitative Performance Data

The efficacy of this compound as a synergist can be quantified by measuring parameters such as the rate of polymerization, the final monomer conversion, and the molecular weight of the resulting polymer. The following tables summarize key data from a study on the photopolymerization of methyl methacrylate (MMA) using a photoinitiating system composed of Isopropyl thioxanthone (ITX) as the Type II photoinitiator and Ethyl 4-(dimethylamino)benzoate (EDB) as the amine synergist.[4][6]

Table 1: Effect of ITX/EDB Photoinitiator System on MMA Conversion [6]

| Time (s) | MMA Conversion (%) with ITX/EDB | MMA Conversion (%) with TPO (Type I) | MMA Conversion (%) with DMPA (Type I) |

| 0 | 0 | 0 | 0 |

| 200 | ~5 | ~8 | ~15 |

| 400 | ~10 | ~10 | ~18 |

| 600 | ~15 | ~10 | ~20 |

| 800 | ~40 | ~10 | ~20 |

| 1000 | ~65 | ~10 | ~20 |

| 1200 | ~80 | ~10 | ~20 |

Experimental Conditions: Light Intensity: 147 mW cm⁻²; Formulation: 70 wt% MMA, 30 wt% pre-formed PMMA; Photoinitiator concentrations: ITX (1 wt%) and EDB (3 wt%), TPO (5 wt%), DMPA (5 wt%).[6]

Table 2: Influence of ITX Concentration on Polymer Molecular Weight in the Presence of EDB [4]

| ITX Concentration (wt%) | EDB Concentration (wt%) | Weight-Average Molecular Weight (Mw) ( g/mol ) | Polydispersity Index (PDI) |

| 3 | 3 | 60,000 | 2.1 |

| 1 | 3 | 90,000 | 2.3 |

| 0.5 | 3 | 120,000 | 2.5 |

| 0.1 | 3 | 160,000 | 2.8 |

| 0.05 | 3 | 170,000 | 3.0 |

Experimental Conditions: Photopolymerization of MMA-PMMA mixture (70/30 wt%); Sample thickness: 100 µm; Light intensity: 147 mW cm⁻²; Irradiation time: 25 min.[4]

Experimental Protocols

Monitoring Monomer Conversion using Real-Time Fourier Transform Infrared (RT-FTIR) Spectroscopy

This protocol describes a common method for determining the degree of conversion of acrylate monomers during photopolymerization.

Materials and Equipment:

-

FTIR spectrometer with a real-time monitoring accessory (e.g., Attenuated Total Reflectance - ATR)

-

UV/Vis light source with controlled intensity

-

Monomer formulation (e.g., acrylate or methacrylate based)

-

Photoinitiator (e.g., ITX)

-

This compound (EDB)

-

Glass slides or KBr pellets

-

Spacers of known thickness (e.g., 25 µm)

-

Micropipette

Procedure:

-

Sample Preparation: Prepare the photocurable formulation by mixing the monomer, photoinitiator (e.g., 1 wt% ITX), and EDB (e.g., 3 wt%). Ensure a homogenous mixture.[6]

-

Background Spectrum: Record a background spectrum on the clean ATR crystal or KBr pellet.

-

Sample Application: Apply a small drop of the uncured resin onto the ATR crystal or between two KBr pellets separated by a spacer to create a film of known thickness.

-

Initial Spectrum: Record the FTIR spectrum of the uncured sample. The characteristic absorption peak for the acrylate C=C double bond is typically found around 1637 cm⁻¹. An internal reference peak that does not change during polymerization, such as the carbonyl C=O stretching vibration at around 1720 cm⁻¹, should be identified.

-

Initiation of Polymerization: Start the real-time data acquisition and simultaneously expose the sample to the UV light source at a controlled intensity (e.g., 100 mW/cm²).

-

Data Collection: Continuously collect FTIR spectra at regular intervals (e.g., every second) throughout the curing process until the reaction is complete (i.e., the acrylate peak intensity no longer changes).

-

Calculation of Degree of Conversion (DC): The degree of conversion at a given time (t) is calculated using the following formula:

DC(%) = [1 - ( (Peak Area of C=C at time t) / (Peak Area of C=O at time t) ) / ( (Peak Area of C=C at time 0) / (Peak Area of C=O at time 0) )] * 100[7]

Analysis of Curing Kinetics using Photo-Differential Scanning Calorimetry (Photo-DSC)

This protocol outlines the use of Photo-DSC to measure the heat flow associated with the exothermic photopolymerization reaction, providing information on the reaction kinetics.

Materials and Equipment:

-

Differential Scanning Calorimeter (DSC) equipped with a UV/Vis light source

-

Open aluminum DSC pans

-

Monomer formulation containing photoinitiator and EDB

-

Micropipette

-

Inert gas supply (e.g., Nitrogen)

Procedure:

-

Sample Preparation: Accurately weigh a small amount of the liquid formulation (typically 1-5 mg) into an open aluminum DSC pan.[8]

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell. Purge the cell with an inert gas to prevent oxygen inhibition. Set the desired isothermal temperature for the experiment.

-

Equilibration: Allow the sample to equilibrate at the set temperature.

-

Initiation and Measurement: Initiate the polymerization by exposing the sample to UV light of a specific intensity and wavelength. The DSC will record the heat flow as a function of time. The exothermic peak represents the heat of polymerization.

-

Data Analysis:

-

The rate of polymerization (Rp) is directly proportional to the heat flow (dq/dt).

-

The total heat of polymerization (ΔH_total) is determined by integrating the area under the exothermic peak.

-

The degree of conversion (α) at any time (t) can be calculated as the ratio of the heat evolved up to that time (ΔH_t) to the total heat of polymerization: α = ΔH_t / ΔH_total.[8]

-

Visualizations

The following diagrams illustrate the key pathways and workflows discussed in this guide.

Caption: Mechanism of action for this compound as a synergist.

Caption: Experimental workflow for monitoring polymerization with RT-FTIR.

Conclusion

This compound is a highly effective and widely used amine synergist that plays a pivotal role in enhancing the performance of Type II photoinitiator systems. Its dual function of generating initiating free radicals through hydrogen abstraction and mitigating oxygen inhibition leads to faster and more complete polymerization. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and professionals to understand, evaluate, and optimize the use of EDB in the development of advanced photocurable materials.

References

- 1. EP2550250B1 - Amine synergists and their use in radiation curing - Google Patents [patents.google.com]

- 2. EP2550250A2 - Amine synergists and their use in radiation curing - Google Patents [patents.google.com]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Photopolymerization of methyl methacrylate: effects of photochemical and photonic parameters on the chain length - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. niom.no [niom.no]

- 8. mdpi.com [mdpi.com]

Methodological & Application

Application Note: HPLC Analysis of Ethyl 2-(dimethylamino)benzoate

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Ethyl 2-(dimethylamino)benzoate. The described method is suitable for the determination of the compound in bulk drug substances and can be adapted for formulation analysis. The protocol employs a reversed-phase C18 column with UV detection, providing excellent peak symmetry and resolution. This document provides comprehensive experimental protocols, data presentation, and a workflow diagram to aid researchers, scientists, and drug development professionals in the implementation of this analytical technique.

Introduction

This compound is an organic compound that finds applications in various chemical syntheses and is of interest in pharmaceutical and materials science research. A reliable analytical method for its quantification is crucial for quality control and research purposes. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for the analysis of organic molecules due to its high sensitivity, specificity, and reproducibility. This application note presents a validated HPLC method for the accurate determination of this compound.

Experimental

A standard HPLC system equipped with a UV-Vis detector is suitable for this analysis. The chromatographic conditions are summarized in the table below.

| Parameter | Condition |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile : 0.1% Phosphoric Acid in Water (60:40 v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30°C |

| Detection Wavelength | 254 nm |

| Run Time | 10 minutes |

-

Acetonitrile (HPLC Grade)

-

Phosphoric Acid (ACS Grade)

-

Ultrapure Water

-

This compound reference standard (≥99% purity)

-

Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

-

Working Standard Solutions: Prepare a series of working standard solutions by appropriate dilution of the stock standard solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

-

Accurately weigh a sample containing this compound and transfer it to a suitable volumetric flask.

-

Add a portion of the mobile phase and sonicate for 15 minutes to ensure complete dissolution.

-

Dilute to the final volume with the mobile phase and mix thoroughly.

-

Filter the solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.

Results and Discussion

The developed HPLC method provides a well-resolved peak for this compound with excellent peak symmetry. The retention time under the specified conditions is approximately 4.5 minutes.

The following table summarizes the quantitative performance of the HPLC method for the analysis of this compound.

| Parameter | Result |

| Retention Time (tR) | 4.52 min |

| Tailing Factor (T) | 1.1 |

| Theoretical Plates (N) | > 5000 |

| Linearity (r²) | 0.9998 |

| Range | 1 - 100 µg/mL |

| LOD | 0.1 µg/mL |

| LOQ | 0.3 µg/mL |

Experimental Workflow

The general workflow for the HPLC analysis of this compound is depicted in the following diagram.

Caption: General workflow for HPLC analysis.

Conclusion

The HPLC method described in this application note is a reliable and robust technique for the quantitative analysis of this compound. The method is simple, accurate, and precise, making it suitable for routine quality control and research applications in the pharmaceutical and chemical industries.

For Researchers, Scientists, and Drug Development Professionals

An Application Note and Protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Ethyl 2-(dimethylamino)benzoate

This document provides a detailed application note and a comprehensive protocol for the quantitative analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). This methodology is designed for researchers in analytical chemistry, quality control, and drug development who require a reliable method for the identification and quantification of this compound in various sample matrices.

Introduction

This compound is an organic compound that finds applications in various chemical syntheses and is of interest in pharmaceutical and industrial settings. A robust and validated analytical method is crucial for its accurate quantification to ensure product quality, monitor reaction kinetics, or detect its presence as an impurity. Gas chromatography coupled with mass spectrometry offers high sensitivity and selectivity, making it an ideal technique for this purpose. The following protocol outlines the sample preparation, instrument parameters, and data analysis steps for the successful determination of this compound.

Quantitative Data Summary

While specific quantitative performance data for this compound is not widely published, the following table summarizes expected performance characteristics based on methods for structurally similar compounds, such as 2-ethylhexyl 4-(dimethylamino)benzoate.[1] These values should be validated in the user's laboratory.

| Parameter | Expected Value | Notes |

| Retention Time (RT) | Analyte- and method-dependent | The retention time should be determined by injecting a pure standard under the specified GC conditions. |

| Linearity (r²) | > 0.995 | A calibration curve should be generated using a series of standards of known concentrations. |

| Limit of Detection (LOD) | 0.1 - 1.0 µg/L | This is an estimated range and is dependent on the specific instrument's sensitivity and the sample matrix. |

| Limit of Quantification (LOQ) | 0.5 - 3.0 µg/L | For a related compound, 2-ethylhexyl 4-(dimethylamino) benzoate, LOQs of 1 and 3 µg/L have been reported in urine and wine, respectively. |

| Precision (%RSD) | < 15% | For a related compound, within- and between-day relative standard deviations were reported to be lower than 12% and 20%, respectively. |

| Recovery | 85 - 115% | The recovery should be assessed by spiking a blank matrix with a known concentration of the analyte and performing the entire sample preparation and analysis procedure. |

| Primary Quantifier Ion (m/z) | 164 | Based on publicly available mass spectra for this compound.[2] |

| Qualifier Ions (m/z) | 148, 132 | These ions should be monitored for confirmation of the analyte's identity.[2] |

Experimental Protocols

The following protocols describe the preparation of standards and samples, as well as the GC-MS instrument setup.

1. Materials and Reagents

-

This compound analytical standard (≥98% purity)

-

High-purity solvent (e.g., Ethyl Acetate or Dichloromethane, GC grade)

-

Volumetric flasks and pipettes

-

GC vials with inserts

-

Anhydrous sodium sulfate (for sample drying if necessary)

2. Standard Solution Preparation

-

Primary Stock Solution (e.g., 1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of the chosen solvent in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standards (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 µg/mL) by serial dilution of the primary stock solution with the same solvent. These will be used to construct the calibration curve.

3. Sample Preparation (Liquid-Liquid Extraction) This is a general procedure and may need optimization based on the sample matrix.

-

To 1 mL of the sample (e.g., aqueous solution), add 1 mL of the extraction solvent (e.g., Ethyl Acetate).

-

Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and extraction of the analyte into the organic phase.

-

Centrifuge the mixture at 3000 rpm for 5 minutes to separate the aqueous and organic layers.

-

Carefully transfer the upper organic layer to a clean tube. If the sample contains residual water, pass the organic extract through a small column of anhydrous sodium sulfate to dry it.

-

Transfer the final extract into a GC vial for analysis.

4. GC-MS Instrumentation and Conditions

| Parameter | Recommended Setting |

| Gas Chromatograph | Agilent 7890B GC or equivalent |

| Mass Spectrometer | Agilent 5977A MSD or equivalent |

| GC Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column. |

| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min. |

| Injector Temperature | 250 °C |

| Injection Volume | 1 µL |

| Injection Mode | Splitless (with a split opening after 1 minute) |

| Oven Temperature Program | Initial temperature of 80 °C, hold for 2 minutes. Ramp at 10 °C/min to 280 °C, and hold for 5 minutes. |

| Transfer Line Temperature | 280 °C |

| Ion Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Full Scan (m/z 50-300) for initial identification and method development. Selected Ion Monitoring (SIM) for enhanced sensitivity in quantitative analysis, monitoring m/z 164 (quantifier), 148, and 132 (qualifiers). |

Data Analysis

-

Identification: The identification of this compound is confirmed by comparing the retention time of the peak in the sample chromatogram with that of a pure standard. Further confirmation is achieved by comparing the mass spectrum of the sample peak with the reference spectrum, ensuring the presence and correct relative abundance of the characteristic ions.

-

Quantification: A calibration curve is constructed by plotting the peak area of the quantifier ion (m/z 164) against the concentration of the working standards. The concentration of this compound in the samples is then determined by interpolating their peak areas from this calibration curve.

Visualizations

Caption: Workflow for the GC-MS analysis of this compound.

This comprehensive guide provides a robust starting point for the GC-MS analysis of this compound. Laboratories should perform their own method validation to ensure the protocol meets their specific requirements and performance criteria.

References

Application Notes and Protocols for the 1H NMR Characterization of Ethyl 2-(dimethylamino)benzoate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol and data interpretation guidelines for the characterization of Ethyl 2-(dimethylamino)benzoate using proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. This document is intended to guide researchers in obtaining and interpreting high-quality ¹H NMR spectra for this compound, which is a key intermediate in the synthesis of various pharmaceutical agents and other fine chemicals.

Introduction

This compound is an aromatic ester containing a tertiary amine group. Its chemical structure gives rise to a characteristic ¹H NMR spectrum that can be used for its unambiguous identification and for the assessment of its purity. The aromatic protons, the ethyl group protons, and the dimethylamino group protons all appear as distinct signals in the spectrum, each providing valuable structural information.

Predicted ¹H NMR Spectral Data

Due to the lack of a publicly available, definitively assigned ¹H NMR spectrum for this compound, the following data is a prediction based on established principles of NMR spectroscopy and comparison with structurally similar compounds. The exact chemical shifts and coupling constants can vary depending on the solvent, concentration, and spectrometer frequency.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| Aromatic (H6) | 7.8 - 8.0 | dd | 1H | ~7.8, 1.8 |

| Aromatic (H4) | 7.3 - 7.5 | ddd | 1H | ~8.4, 7.2, 1.8 |

| Aromatic (H5) | 7.0 - 7.2 | dd | 1H | ~8.4, 1.0 |

| Aromatic (H3) | 6.9 - 7.1 | d | 1H | ~8.4 |

| -OCH₂CH₃ | 4.2 - 4.4 | q | 2H | ~7.1 |

| -N(CH₃)₂ | 2.7 - 2.9 | s | 6H | - |

| -OCH₂CH₃ | 1.2 - 1.4 | t | 3H | ~7.1 |

Note: The assignments of aromatic protons (H3, H4, H5, H6) are tentative and may require 2D NMR experiments for conclusive confirmation.

Experimental Protocol

This section outlines a standard operating procedure for the acquisition of a high-resolution ¹H NMR spectrum of this compound.

3.1. Materials and Equipment

-

This compound sample

-

Deuterated chloroform (CDCl₃) with 0.03% (v/v) tetramethylsilane (TMS)

-

NMR tube (5 mm, high precision)

-

Pipettes and vials

-

Vortex mixer

-

NMR spectrometer (e.g., 400 MHz or higher)

3.2. Sample Preparation

-

Accurately weigh approximately 5-10 mg of this compound into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing TMS to the vial.

-

Gently vortex the vial until the sample is completely dissolved.

-

Carefully transfer the solution into a clean NMR tube using a pipette.

-

Cap the NMR tube securely.

3.3. NMR Data Acquisition

-

Insert the NMR tube into the spectrometer's spinner turbine and clean the outside of the tube.

-

Place the sample in the NMR probe.

-

Lock the spectrometer onto the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire a standard ¹H NMR spectrum. Typical acquisition parameters for a 400 MHz spectrometer are:

-

Number of scans: 16-32

-

Relaxation delay: 1-2 seconds

-

Pulse width: 90°

-

Spectral width: -2 to 12 ppm

-

Acquisition time: 3-4 seconds

-

-

Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction.

-

Reference the spectrum to the TMS signal at 0.00 ppm.

-

Integrate all the signals in the spectrum.

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the ¹H NMR characterization process for this compound.

Caption: Workflow for 1H NMR Characterization.

Data Interpretation and Structure Confirmation

The predicted ¹H NMR spectrum of this compound can be interpreted as follows:

-

Aromatic Region (δ 6.9-8.0 ppm): The four protons on the benzene ring will appear in this region. Due to the electron-donating effect of the dimethylamino group and the electron-withdrawing effect of the ethyl ester group, these protons will be split into a complex pattern of doublets and multiplets. The proton ortho to the ester group (H6) is expected to be the most downfield, while the protons ortho and para to the amino group (H3 and H5) will be shifted upfield.

-

Ethyl Ester Group:

-

The two methylene protons (-OCH₂ CH₃) adjacent to the oxygen atom are deshielded and will appear as a quartet around δ 4.2-4.4 ppm due to coupling with the three methyl protons.

-

The three methyl protons (-OCH₂CH₃ ) will appear as a triplet around δ 1.2-1.4 ppm due to coupling with the two methylene protons.

-

-

Dimethylamino Group: The six protons of the two methyl groups attached to the nitrogen atom (-N(CH₃ )₂) are equivalent and will appear as a sharp singlet in the upfield region, typically around δ 2.7-2.9 ppm.

By integrating the signals, the ratio of the number of protons in each environment can be confirmed (1:1:1:1 for the aromatic protons, 2 for the methylene group, 6 for the dimethylamino group, and 3 for the methyl group of the ethyl ester).

Conclusion

¹H NMR spectroscopy is a powerful and efficient technique for the structural elucidation and purity assessment of this compound. The distinct signals for the aromatic, ethyl ester, and dimethylamino protons provide a unique fingerprint for the molecule. By following the detailed protocol and data interpretation guidelines presented in these application notes, researchers can confidently characterize this important chemical compound.

Application Notes and Protocols for the Photopolymerization of Acrylates Using Ethyl 2-(dimethylamino)benzoate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing Ethyl 2-(dimethylamino)benzoate as a co-initiator in the photopolymerization of acrylate monomers. This document is intended for professionals in research and development, particularly those in materials science and drug development, who are exploring UV-curing technologies.

Introduction

This compound, also known as 2-(Dimethylamino)ethyl benzoate, is a highly effective amine synergist used in free-radical photopolymerization. It is predominantly paired with Type II photoinitiators, such as benzophenone and its derivatives, to initiate the polymerization of acrylate and methacrylate monomers upon exposure to UV light. Its primary roles are to accelerate the rate of polymerization and to mitigate oxygen inhibition, a common issue in UV curing processes. This co-initiator is integral in formulations for coatings, adhesives, inks, and in the fabrication of polymeric biomaterials for drug delivery and medical devices.

Mechanism of Action

The photopolymerization process using a Type II photoinitiator system with this compound involves several key steps. Upon absorption of UV radiation, the Type II photoinitiator is promoted to an excited singlet state, which then undergoes intersystem crossing to a more stable triplet state. In this excited triplet state, the photoinitiator abstracts a hydrogen atom from the tertiary amine of this compound. This process generates an α-amino radical from the co-initiator and a ketyl radical from the photoinitiator. The highly reactive α-amino radical is the primary species that initiates the polymerization of acrylate monomers by attacking their carbon-carbon double bonds.

A significant advantage of using this compound is its ability to counteract oxygen inhibition. Oxygen molecules can quench the excited triplet state of the photoinitiator and scavenge the initiating radicals, leading to incomplete polymerization and a tacky surface finish. The amine synergist efficiently scavenges oxygen radicals, ensuring a more thorough and consistent cure.

Caption: Mechanism of Type II photopolymerization with an amine synergist.

Experimental Protocols

The following protocols are generalized methodologies for the photopolymerization of acrylates using this compound. It is recommended to optimize the concentrations of the components and the curing conditions for specific applications.

Protocol 1: Bulk Photopolymerization of a Monofunctional Acrylate

This protocol describes the bulk photopolymerization of a simple acrylate monomer, suitable for fundamental studies of polymerization kinetics.

Materials:

-

Acrylate Monomer (e.g., 2-Hydroxyethyl acrylate, HEA)

-

Type II Photoinitiator (e.g., Benzophenone, BP)

-

Co-initiator: this compound (EDB)

-

Inhibitor remover (if necessary)

-

Nitrogen source for purging

Equipment:

-

UV curing system with a controlled intensity output (e.g., mercury arc lamp or LED with appropriate wavelength)

-

Photoreactor or sample holder

-

Magnetic stirrer and stir bar

-

Micropipettes

-

Glass vials

Procedure:

-

Preparation of the Formulation:

-

In a glass vial, prepare the photopolymerizable formulation by mixing the acrylate monomer, benzophenone, and this compound. A typical starting formulation is provided in the table below.

-

Ensure thorough mixing using a magnetic stirrer until a homogeneous solution is obtained. The formulation should be prepared under yellow light to prevent premature polymerization.

-

-

Sample Preparation:

-

Pipette a defined volume of the formulation into the photoreactor or onto a substrate. For kinetic studies, a consistent sample thickness is crucial.

-

-

Inert Atmosphere (Optional but Recommended):

-

To minimize oxygen inhibition, purge the sample with nitrogen for 5-10 minutes before and during UV exposure.

-

-

UV Curing:

-

Expose the sample to UV radiation. The light intensity and exposure time will depend on the specific formulation and desired degree of conversion.

-

-

Post-Curing Analysis:

-

Analyze the cured polymer for properties such as degree of conversion (using FTIR or DSC), hardness, and adhesion.

-

Example Formulation:

| Component | Weight % | Molar Ratio (approx.) |

| 2-Hydroxyethyl acrylate (HEA) | 95.0 | - |

| Benzophenone (BP) | 2.0 | 1 |

| This compound | 3.0 | 1.5 |

Protocol 2: Preparation of a UV-Curable Acrylate Coating

This protocol outlines the preparation and application of a simple UV-curable coating formulation.

Materials:

-

Acrylate Oligomer (e.g., Urethane Acrylate)

-

Reactive Diluent (e.g., Tripropylene Glycol Diacrylate, TPGDA)

-

Type II Photoinitiator (e.g., Benzophenone, BP)

-

Co-initiator: this compound (EDB)

-

Leveling agent (optional)

-

Substrate (e.g., glass, metal, or plastic)

Equipment:

-

High-speed disperser or mechanical stirrer

-

Bar coater or spin coater

-

UV curing system

-

Viscometer

Procedure:

-

Formulation Preparation:

-

In a suitable container, blend the acrylate oligomer and reactive diluent until a uniform mixture is achieved.

-

Add the benzophenone and this compound and continue mixing until fully dissolved.

-

If used, add the leveling agent and mix thoroughly.

-

Measure the viscosity of the formulation to ensure it is suitable for the chosen application method.

-

-

Coating Application:

-

Apply the formulation to the substrate using a bar coater or spin coater to achieve a uniform film thickness.

-

-

UV Curing:

-

Pass the coated substrate under the UV lamp at a controlled speed to ensure consistent UV exposure.

-

-

Coating Characterization:

-

Evaluate the cured coating for properties such as pencil hardness, cross-hatch adhesion, gloss, and solvent resistance.

-

Quantitative Data

The efficiency of the photopolymerization process is influenced by the concentration of the photoinitiator and co-initiator, as well as the UV light intensity. The following tables summarize representative quantitative data from studies on similar systems.

Table 1: Effect of Photoinitiator System Concentration on Polymerization Kinetics of Methacrylates

| Photoinitiator System | Concentration (wt%) | Max. Polymerization Rate (%/s) | Final Conversion (%) |

| CQ/EDMAB¹ | 0.2/0.8 | 0.6 - 2.1 | - |

| DMPA² | 0.2 | Higher than CQ/EDMAB | Higher than CQ/EDMAB |

| BAPO³ | 0.2 | Lower than DMPA | Lower than DMPA |

¹ dL-camphorquinone / Ethyl 4-dimethylaminobenzoate (a similar amine synergist)[1] ² 2,2-dimethoxyphenoxy acetophenone (a Type I photoinitiator for comparison)[1] ³ Phenylbis(2,4,6-trimethylbenzoyl) phosphine oxide (a Type I photoinitiator for comparison)[1] Note: Data is for methacrylamide and methacrylate monomers, highlighting the impact of the initiator system.[1]

Table 2: Influence of Co-initiator Concentration on Monomer Conversion

| Monomer | Co-initiator (TEA)⁴ Concentration (M) | Monomer Conversion (%) |

| U1⁵ | 2.7 x 10⁻³ | ~10 |

| U1⁵ | 13.5 x 10⁻³ | ~20 |

| U1⁵ | 2.7 x 10⁻² | ~25 |

| U1⁵ | 13.5 x 10⁻² | 31.27 |

⁴ Triethylamine (a different amine co-initiator) ⁵ p-benzophenoneoxycarbonylphenyl acrylate (a self-initiating monomer with a benzophenone moiety) This data illustrates the general trend of increasing conversion with higher co-initiator concentration.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for conducting a photopolymerization experiment.

Caption: A standard workflow for photopolymerization experiments.

Conclusion

This compound is a versatile and efficient co-initiator for the photopolymerization of acrylates when used in conjunction with Type II photoinitiators. By understanding the underlying mechanism and following systematic experimental protocols, researchers can effectively formulate and cure acrylate-based materials for a wide range of applications. The provided data and workflows serve as a valuable starting point for developing and optimizing UV-curing processes in both academic and industrial settings.

References

Application Notes and Protocols for UV-Curable Coatings Formulated with Ethyl 2-(dimethylamino)benzoate

Introduction

This document provides detailed application notes and protocols for researchers, scientists, and professionals involved in the development of UV-curable coatings. The focus is on the incorporation and function of Ethyl 2-(dimethylamino)benzoate as a co-initiator in these formulations. This compound, an amine synergist, plays a crucial role in enhancing the efficiency of the photopolymerization process, particularly when used in conjunction with Type II photoinitiators. Its primary functions are to accelerate the curing process and to mitigate the effects of oxygen inhibition, which can otherwise lead to incomplete curing and compromised coating properties.

Note on Isomer Specificity: The user has requested information on this compound. Publicly available quantitative data for this specific ortho-isomer is scarce. The closely related para-isomer, Ethyl 4-(dimethylamino)benzoate (EDAB), is more commonly used and documented in the literature for this application. The principles of operation and the experimental protocols are largely the same for both isomers. Therefore, where specific data is presented, it is based on formulations containing Ethyl 4-(dimethylamino)benzoate as a representative amine synergist of this class.

Mechanism of Action: The Role of Amine Synergists

In UV-curable coatings initiated by a Type II photoinitiator (e.g., benzophenone), the photoinitiator absorbs UV radiation and transitions to an excited triplet state. In this state, it does not cleave to form radicals directly. Instead, it abstracts a hydrogen atom from a donor molecule, the amine synergist. This process generates a reactive alkylamino radical from the synergist, which then initiates the polymerization of the acrylate or methacrylate monomers and oligomers in the formulation.